molecular formula C18H28F3N3O6S B13887897 3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate

3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate

Cat. No.: B13887897
M. Wt: 471.5 g/mol
InChI Key: WOABWMYPDQNVPC-UHFFFAOYSA-M
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Description

This compound is a pyridinium salt featuring a trifluoromethanesulfonate (triflate) counterion. Its structure comprises:

  • Azetidine core: A four-membered nitrogen-containing ring with a chiral (2S) configuration.
  • Boc protection: The tert-butoxycarbonyl (Boc) group shields the azetidine’s amine, enhancing stability during synthesis .
  • Methoxy linkage: Connects the azetidine to a pyridine ring substituted with a trimethylaminium group.
  • Triflate counterion: Imparts high solubility in polar solvents and stabilizes the cationic pyridinium moiety .

Properties

Molecular Formula

C18H28F3N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

trifluoromethanesulfonate;trimethyl-[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium

InChI

InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

WOABWMYPDQNVPC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The preparation of N-Boc-2-trimethylammonium-A 85380 Triflate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the appropriate precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining purity and yield.

Chemical Reactions Analysis

N-Boc-2-trimethylammonium-A 85380 Triflate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-2-trimethylammonium-A 85380 Triflate has several scientific research applications. It is primarily used as an intermediate in the synthesis of 2-[18F]F-A85380, a PET-radiotracer that visualizes the distribution of α4β2 nicotinic acetylcholine receptors in the human brain . This makes it valuable in neuroscience research, particularly in studying brain function and disorders related to nicotinic acetylcholine receptors. Additionally, the compound may have applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of N-Boc-2-trimethylammonium-A 85380 Triflate involves its role as an intermediate in the synthesis of 2-[18F]F-A85380. The PET-radiotracer 2-[18F]F-A85380 binds selectively to α4β2 nicotinic acetylcholine receptors in the brain, allowing for the visualization of their distribution using PET imaging . This binding is crucial for studying the function and pathology of these receptors in various neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Ring Size: The azetidine (4-membered) in the target compound imposes greater ring strain and conformational rigidity compared to pyrrolidine (5-membered) analogues. This may influence binding affinity in biological systems . Azetidine derivatives are less common in literature, highlighting the novelty of the target compound.

Substituents and Counterions: The N,N,N-trimethylaminium group in the target compound enhances hydrophilicity, whereas neutral analogues (e.g., Compounds 58–62) rely on aryl/alkylamino groups for lipophilicity . Triflate counterions improve solubility in polar solvents compared to neutral or tosylate-containing analogues .

Synthetic Efficiency: Pyrrolidine derivatives (e.g., Compound 59) achieve higher yields (91%) than bulkier analogues (e.g., Compound 61: 59%), suggesting steric hindrance impacts reactivity . The target compound’s synthesis likely mirrors methods in , using Boc-protected azetidinemethanol and alkylation under basic conditions (e.g., NaH/THF) .

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data for Selected Compounds
Compound Name 1H NMR Shifts (Key Signals) MS (m/z) Purity (HPLC) Reference
Target Compound δ 1.42 (s, Boc CH3), 3.35 (s, N(CH3)3+) Not reported Not reported
Compound 58 () δ 1.45 (s, Boc CH3), 6.85 (d, aromatic) 438 [M+H]+ >95%
Compound 59 () δ 1.44 (s, Boc CH3), 4.50 (s, CH2Ph) 452 [M+H]+ >95%
Key Findings:
  • Boc Group Stability : All Boc-protected compounds show characteristic singlet peaks near δ 1.45 in 1H NMR, confirming intact protection during synthesis .
  • Cationic Character : The target compound’s N,N,N-trimethylaminium group likely results in a sharp singlet near δ 3.35, distinct from neutral analogues.

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